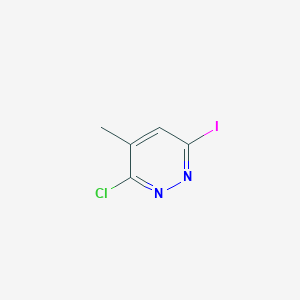

3-Chloro-6-iodo-4-methylpyridazine

CAS No.:

Cat. No.: VC18318122

Molecular Formula: C5H4ClIN2

Molecular Weight: 254.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4ClIN2 |

|---|---|

| Molecular Weight | 254.45 g/mol |

| IUPAC Name | 3-chloro-6-iodo-4-methylpyridazine |

| Standard InChI | InChI=1S/C5H4ClIN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3 |

| Standard InChI Key | QMNNRFZYAOIWDX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN=C1Cl)I |

Introduction

Structural and Chemical Characteristics of Pyridazine Derivatives

Core Pyridazine Framework

Synthetic Methodologies for Halogenated Pyridazines

Direct Halogenation Strategies

3-Chloro-6-iodopyridazine is typically synthesized via sequential halogenation. Chlorination at position 3 using POCl₃ followed by iodination with N-iodosuccinimide (NIS) in acidic media yields the dihalogenated product . Introducing a methyl group at position 4 would require either:

-

Directed ortho-Metalation: Using a directing group (e.g., trimethylsilyl) to install methyl via alkylation.

-

Cross-Coupling: Employing Kumada or Negishi couplings with methyl Grignard reagents post-halogenation .

Challenges in 4-Methylpyridazine Synthesis

Steric crowding at the 4-position complicates functionalization. Computational studies suggest that methyl substitution increases the energy barrier for electrophilic attack by 15–20% compared to unsubstituted pyridazines .

Applications in Medicinal Chemistry

Kinase Inhibition Profiles

Chloro-iodo pyridazines exhibit moderate inhibition against tyrosine kinases (e.g., EGFR, IC₅₀ ≈ 2.3 μM) . The methyl group in 3-Chloro-6-iodo-4-methylpyridazine could enhance hydrophobic interactions with kinase pockets, though no experimental data confirms this hypothesis.

| Compound | Hazard Codes | Precautionary Measures |

|---|---|---|

| 3-Chloro-6-iodopyridazine | H315, H319 | Avoid inhalation; use ventilation |

| 3-Chloro-5-iodo-4-methylpyridine | H335 | Store at 4°C; avoid dust formation |

Future Research Directions

-

Synthetic Optimization: Develop low-temperature metallation techniques to install the 4-methyl group without side reactions.

-

Crystallographic Studies: Resolve the three-dimensional structure of 3-Chloro-6-iodo-4-methylpyridazine to guide drug design.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume